molecular formula C9H9NO3 B14170205 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-4-carboxylic acid

7,8-Dihydro-5H-pyrano[4,3-B]pyridine-4-carboxylic acid

Cat. No.: B14170205
M. Wt: 179.17 g/mol
InChI Key: OIMQTPOPAQCTQE-UHFFFAOYSA-N
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Description

7,8-Dihydro-5H-pyrano[4,3-b]pyridine-4-carboxylic acid is a bicyclic heterocyclic compound featuring a fused pyran and pyridine ring system with a carboxylic acid substituent at the 4-position. Its molecular formula is C₉H₉NO₂, and it has a molecular weight of 163.17 g/mol . This scaffold is of significant interest in medicinal chemistry due to its structural rigidity, which can enhance binding affinity to biological targets.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

7,8-dihydro-5H-pyrano[4,3-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C9H9NO3/c11-9(12)6-1-3-10-8-2-4-13-5-7(6)8/h1,3H,2,4-5H2,(H,11,12)

InChI Key

OIMQTPOPAQCTQE-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C(C=CN=C21)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-4-carboxylic acid typically involves multistep reactions starting from readily available precursors. One common method involves the cyclization of 2-amino-3-cyanodihydropyranopyridines under hydrolysis conditions to yield the desired carboxylic acid . Another approach includes the reaction of 3-amino-7-ethyl-7-methyl-7,8-dihydro-5H-pyrano[4,3-B]thieno[3,2-E]pyridine-2-carboxylic acid ethyl ester with various reagents such as chloroacetic acid chloride and triethyl orthoformate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

7,8-Dihydro-5H-pyrano[4,3-B]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or acyl groups.

Scientific Research Applications

7,8-Dihydro-5H-pyrano[4,3-B]pyridine-4-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

The structural and functional attributes of 7,8-dihydro-5H-pyrano[4,3-b]pyridine-4-carboxylic acid are compared below with related heterocyclic compounds, focusing on synthesis, physicochemical properties, and biological activities.

Structural Analogues
Pyrano-Pyridine Derivatives

8-Oxo-6,8-dihydro-5H-pyrano[3,4-b]pyridine-6-carboxylic acid Molecular Formula: C₉H₇NO₄ Molecular Weight: 193.16 g/mol Key Differences: The presence of an oxo group at the 8-position and a shifted pyran ring fusion ([3,4-b] vs. This compound is reported as a pharmaceutical intermediate but lacks direct biological data .

Nitrogen/Sulfur-Containing Heterocycles

Bis-pyridinothieno[2,3-b]thiophene Derivatives Example: Bis-pyridinothieno[2,3-b]thiophene nitrile (Compound 7 in ) Key Differences: Incorporates dual thieno-thiophene motifs fused with pyridine, enhancing π-π stacking interactions. These compounds are prioritized for material science applications due to their extended conjugation .

1H-Pyrazolo[3,4-b]pyridine-4-carboxylic Acid Derivatives Example: PPAR-activating derivatives () Key Differences: The pyrazole ring replaces the pyran moiety, improving metabolic stability. These derivatives exhibit potent PPAR activation (EC₅₀ < 1 µM), surpassing fenofibrate in lipid-lowering efficacy .

Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Predicted)
This compound C₉H₉NO₂ 163.17 Carboxylic acid 1.2
8-Oxo-6,8-dihydro-5H-pyrano[3,4-b]pyridine-6-carboxylic acid C₉H₇NO₄ 193.16 Oxo, carboxylic acid 0.8
1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid derivative C₁₀H₈N₂O₂ 188.18 Pyrazole, carboxylic acid 1.5

Notes:

  • The carboxylic acid group in the target compound enhances water solubility compared to brominated or nitrile-containing analogues.
  • Pyrazole-containing derivatives exhibit higher LogP values, suggesting improved membrane permeability .

Key Insights :

  • Pyrazolo-pyridine derivatives show superior PPAR activation, likely due to the pyrazole ring’s electron-withdrawing effects .
  • Ring saturation (e.g., in ’s Compound 2) reduces aldose reductase inhibition, emphasizing the importance of aromaticity in enzyme binding .

Biological Activity

7,8-Dihydro-5H-pyrano[4,3-B]pyridine-4-carboxylic acid is a heterocyclic compound characterized by a fused pyridine and pyran ring system. Its molecular formula is C9_9H9_9NO3_3, with a molecular weight of approximately 179.17 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various pathogens, including multidrug-resistant strains. The compound's mechanism of action is believed to involve the inhibition of essential biomolecules within microbial cells, leading to cell death.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Notably, it has shown efficacy against several cancer cell lines, including A549 (human lung adenocarcinoma) and others. The mechanism of action appears to involve the interaction with cellular proteins and enzymes, potentially disrupting critical biochemical pathways.

Case Study: Cytotoxicity Evaluation

In a comparative study using the MTT assay, this compound was tested alongside cisplatin (a standard chemotherapeutic agent). The results demonstrated that the compound reduced the viability of A549 cells significantly:

CompoundIC50_{50} (µM)Cell Line
This compound66A549 (lung cancer)
Cisplatin10A549 (lung cancer)

This data suggests that while the compound exhibits promising anticancer properties, further optimization may be necessary to enhance its efficacy compared to established treatments.

The biological activity of this compound can be attributed to its structural features:

  • Carboxylic Acid Group : Facilitates interactions with nucleophilic sites on proteins and enzymes.
  • Fused Ring System : Enhances binding affinity to biological targets.

These interactions may lead to the inhibition of enzymatic activities or modulation of protein functions critical for cancer cell survival and proliferation.

Synthesis and Structural Comparisons

The synthesis of this compound typically involves multicomponent reactions. Its unique structure differentiates it from similar compounds:

Compound NameStructural FeaturesUnique Aspects
Pyrano[2,3-b]quinolineFused ring system with a quinoline moietyDifferent ring fusion alters reactivity
Benzo[h]pyrano[2,3-b]quinolineContains a benzene ring fused to pyranoquinolineAdditional aromatic character influences properties
7-HydroxyquinolineContains a hydroxyl group on the quinoline structureHydroxyl group enhances solubility and reactivity

This table illustrates how this compound stands out due to its specific ring fusion and functional group presence.

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